molecular formula C14H22N2O B8502765 4-[(1-Isopropylpiperidin-4-yl)oxy]aniline

4-[(1-Isopropylpiperidin-4-yl)oxy]aniline

Cat. No.: B8502765
M. Wt: 234.34 g/mol
InChI Key: RRFGGFIVGCXICF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1-Isopropylpiperidin-4-yl)oxy]aniline is a chemical compound that belongs to the class of aniline derivatives It features a piperidine ring substituted with an isopropyl group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-Isopropylpiperidin-4-yl)oxy]aniline typically involves the reaction of 4-chloroaniline with 1-isopropyl-4-piperidinol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-[(1-Isopropylpiperidin-4-yl)oxy]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Amines derived from the reduction of nitro groups.

    Substitution: Halogenated or nitrated derivatives of the aniline moiety.

Scientific Research Applications

4-[(1-Isopropylpiperidin-4-yl)oxy]aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[(1-Isopropylpiperidin-4-yl)oxy]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-(1-Methylpiperidin-4-yloxy)aniline: Similar structure but with a methyl group instead of an isopropyl group.

    4-(1-Ethylpiperidin-4-yloxy)aniline: Similar structure but with an ethyl group instead of an isopropyl group.

Uniqueness

4-[(1-Isopropylpiperidin-4-yl)oxy]aniline is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity compared to its methyl and ethyl analogs .

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

4-(1-propan-2-ylpiperidin-4-yl)oxyaniline

InChI

InChI=1S/C14H22N2O/c1-11(2)16-9-7-14(8-10-16)17-13-5-3-12(15)4-6-13/h3-6,11,14H,7-10,15H2,1-2H3

InChI Key

RRFGGFIVGCXICF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(CC1)OC2=CC=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-isopropyl-4-(2-methoxy-4-nitrophenoxy)piperidine (167 mg, 0.57 mmol) was dissolved in methanol (20 mL) and placed under a nitrogen atmosphere. A catalytic amount of 20% palladium hydroxide on carbon was added and a hydrogen balloon was connected to the reaction flask. The flask was flushed five times with hydrogen and stirred at room temperature under hydrogen atmosphere for 16 hours. The reaction mixture was filtered and washed with methanol. The filtrate was evaporated under reduced pressure. Acetonitrile (10 mL) was added to the residue, swirled for 10 min, and decanted away from white film. The acetonitrile layer was evaporated under reduced pressure yielding 4-(1-isopropylpiperidin-4-yloxy)aniline as a brown oil (131 mg, 87%). LC/MS (m/z): 265.2 (MH+), Rt 0.33 minutes.
Name
1-isopropyl-4-(2-methoxy-4-nitrophenoxy)piperidine
Quantity
167 mg
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reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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